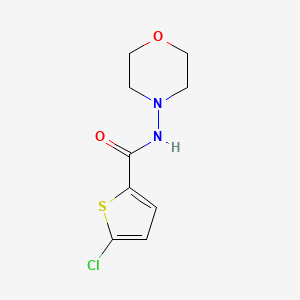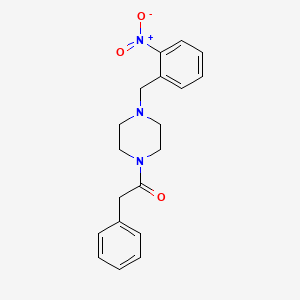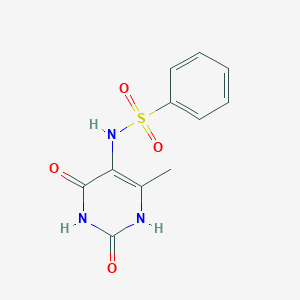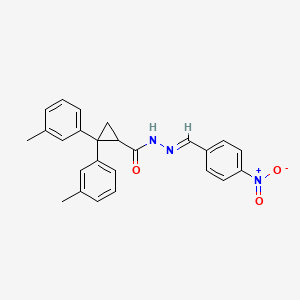
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders.
Mécanisme D'action
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide is a potent and selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are believed to play a role in the pathogenesis of various neurological disorders. By blocking T-type calcium channels, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide reduces the excitability of neurons, which can help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity as a T-type calcium channel blocker. This allows researchers to study the specific role of T-type calcium channels in various physiological and pathological processes. One limitation of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potential toxicity. While 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are a number of future directions for research on 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and duration of treatment for 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in epilepsy patients. Another area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in human patients with neuropathic pain. Finally, further studies are needed to determine the safety and efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in humans with various neurological disorders.
Méthodes De Synthèse
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine to form the intermediate 5-chloro-2-thiophenecarboxylic acid morpholine salt. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-morpholin-4-yl-2-thiophenecarboxamide to yield 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders. It has been shown to have potential therapeutic applications in the treatment of epilepsy, neuropathic pain, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
5-chloro-N-morpholin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDWMCWGSUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)

![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)